![molecular formula C8H7N3O2 B1525251 3-Amino-1H-pyrrolo[2,3-c]pyridin-7-carbonsäure CAS No. 1190310-11-2](/img/structure/B1525251.png)

3-Amino-1H-pyrrolo[2,3-c]pyridin-7-carbonsäure

Übersicht

Beschreibung

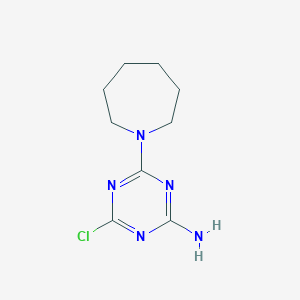

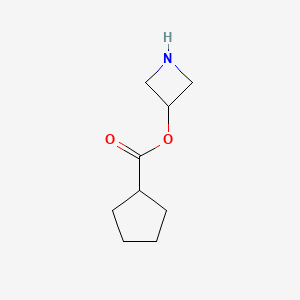

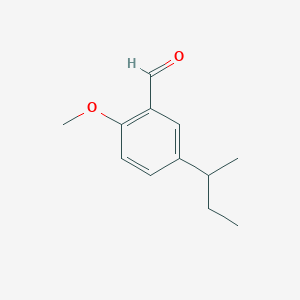

“3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of 1H-pyrrolo[2,3-c]pyridine .

Synthesis Analysis

A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were designed and synthesized based on a docking model as potassium-competitive acid blockers (P-CABs). Molecular modeling of these derivatives led to the introduction of a substituent at the 1-position to access two lipophilic sites and polar residues .Molecular Structure Analysis

The molecular structure of “3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid” is complex and involves several key components. The compound is part of the 1H-pyrrolo[2,3-c]pyridine family .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid” include its empirical formula (C7H6N2), CAS Number (271-29-4), and molecular weight (118.14) .Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung Acrosin-Inhibitoren

3-Amino-1H-pyrrolo[2,3-c]pyridin-7-carbonsäure wird als Reaktant für die Synthese von Azaindol-Derivaten verwendet, die als neue Acrosin-Inhibitoren dienen. Acrosin ist ein Enzym, das eine Schlüsselrolle bei der Befruchtung spielt, und Inhibitoren können in Verhütungsmitteln oder zur Untersuchung von Fruchtbarkeitsmechanismen eingesetzt werden .

Organische Synthese Regioselektive Heterocyclisierung

Diese Verbindung wird in der organischen Synthese zur Herstellung von Triazolen durch regioselektive Heterocyclisierungsreaktionen verwendet. Triazole sind in verschiedenen chemischen Anwendungen wichtig, darunter Pharmazeutika und Agrochemikalien .

Materialwissenschaft Azaindolylcarboxy-endo-tropanamid-Synthese

In der Materialwissenschaft dient 3-Amino-6-azaindol-7-carbonsäure als Reaktant für die Synthese von Azaindolylcarboxy-endo-tropanamid, einer Verbindung, die potenzielle Anwendungen bei der Herstellung neuer Materialien mit einzigartigen Eigenschaften haben könnte .

Biologische Evaluierung Antidiabetische Aktivität

Studien haben gezeigt, dass Verbindungen, die mit this compound verwandt sind, den Blutzuckerspiegel senken können, was auf potenzielle Anwendungen bei der Vorbeugung und Behandlung von Diabetes und verwandten Erkrankungen hindeutet .

5. Krebsforschung: Hemmung von Migration und Invasion Die Verbindung wurde auf ihre Auswirkungen auf die Migrations- und Invasionsfähigkeit von Krebszellen untersucht, was auf ihre potenzielle Verwendung in der Krebsforschung zur Untersuchung und Hemmung des Tumorwachstums hindeutet .

6. Biologisch aktive Verbindungen: Behandlung von Krankheiten Indolderivate, einschließlich derer, die mit this compound verwandt sind, werden zunehmend für ihre Anwendung als biologisch aktive Verbindungen bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und mikrobiellen Infektionen, erkannt .

Wirkmechanismus

Target of Action

The primary targets of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs play a crucial role in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .

Mode of Action

3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition is achieved by preventing the dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, which are necessary steps for the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs by 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid affects several biochemical pathways. The most significant of these is the FGF-FGFR axis, which regulates various cellular processes. Upon binding to fibroblast growth factors, FGFRs typically undergo dimerization and autophosphorylation, leading to the activation of downstream signaling pathways, including RAS-MEK-ERK, PLCγ, and PI3K-Akt . The inhibition of FGFRs by 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid disrupts these pathways, potentially leading to the inhibition of cell proliferation and migration, among other effects .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, such as good bioavailability .

Result of Action

The inhibition of FGFRs by 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can lead to various molecular and cellular effects. For instance, it has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in cell proliferation, differentiation, and angiogenesis . The interaction between 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid and FGFRs involves binding to the receptor’s active site, thereby preventing the phosphorylation and subsequent activation of downstream signaling pathways.

Cellular Effects

The effects of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid has been observed to inhibit cell proliferation and induce apoptosis by disrupting the FGFR signaling pathway . This disruption leads to decreased activation of the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell survival and growth.

Molecular Mechanism

At the molecular level, 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of tyrosine residues. This inhibition blocks the activation of downstream signaling cascades, leading to reduced cell proliferation and increased apoptosis . Additionally, 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid may also influence gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent across both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, some adverse effects, such as weight loss and organ toxicity, have been observed . These findings suggest a narrow therapeutic window for 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body. The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity . These metabolic processes can influence the overall efficacy and toxicity profile of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid.

Transport and Distribution

Within cells and tissues, 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as tumor tissues, where it exerts its therapeutic effects . The distribution of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is influenced by factors such as tissue permeability and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications, such as phosphorylation, may also influence the subcellular distribution and activity of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, directing it to specific compartments or organelles within the cell.

Eigenschaften

IUPAC Name |

3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-5-3-11-6-4(5)1-2-10-7(6)8(12)13/h1-3,11H,9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVSIZDMRJKPPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C(=CN2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601222425 | |

| Record name | 3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601222425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190310-11-2 | |

| Record name | 3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601222425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1525169.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525172.png)

![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1525183.png)